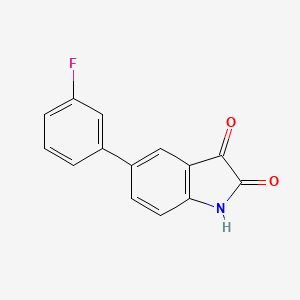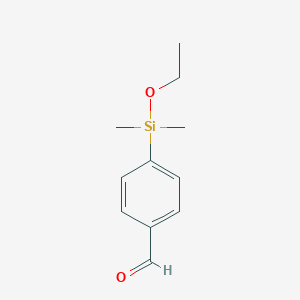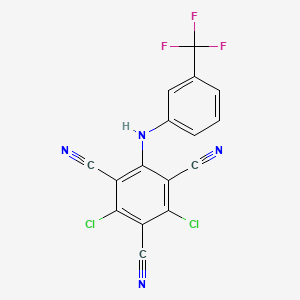
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- involves multiple steps. The primary synthetic route includes the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(m-trifluoromethylanilino) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, leading to the formation of simpler molecules
Wissenschaftliche Forschungsanwendungen
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)- can be compared with other similar compounds such as:
1,3,5-Benzenetricarbonitrile: A simpler compound with similar structural features but lacking the additional functional groups.
4,6-Dichloro-2-(m-trifluoromethylanilino): Another related compound with distinct properties due to the absence of the benzenetricarbonitrile moiety.
Tricyanobenzene: A compound with three cyano groups attached to a benzene ring, similar to 1,3,5-Benzenetricarbonitrile
Eigenschaften
CAS-Nummer |
35728-02-0 |
|---|---|
Molekularformel |
C16H5Cl2F3N4 |
Molekulargewicht |
381.1 g/mol |
IUPAC-Name |
2,4-dichloro-6-[3-(trifluoromethyl)anilino]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C16H5Cl2F3N4/c17-13-10(5-22)14(18)12(7-24)15(11(13)6-23)25-9-3-1-2-8(4-9)16(19,20)21/h1-4,25H |
InChI-Schlüssel |
IEQIOFRPNYRNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


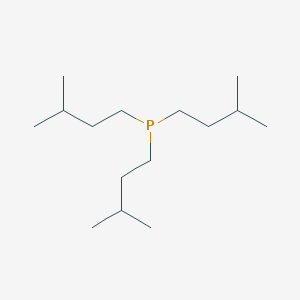
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
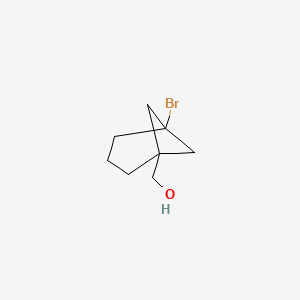
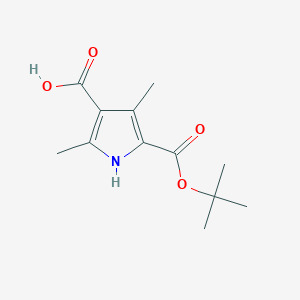
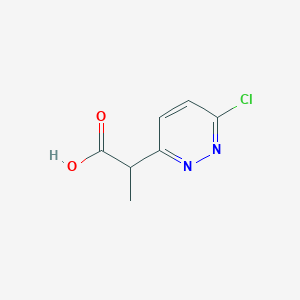
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
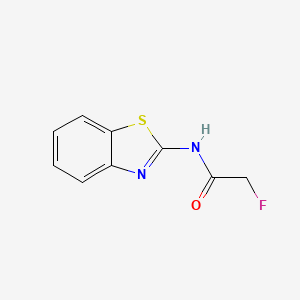
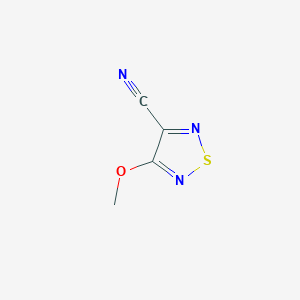
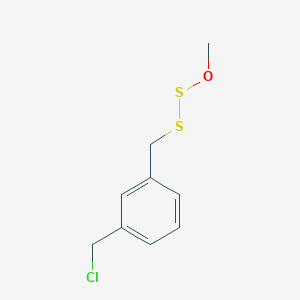
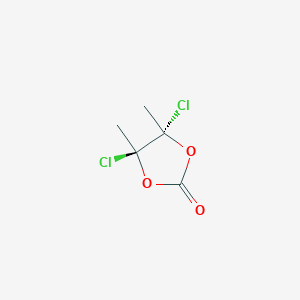
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
